REACTION_CXSMILES
|
[ClH:1].C(N(CC)CC)C.S(F)(O[C:13]([F:20])([F:19])[C:14]([F:18])=[C:15]([F:17])[F:16])(=O)=O>COCCOCCOC>[F:19][C:13]([Cl:1])([F:20])[C:14]([F:18])=[C:15]([F:17])[F:16] |f:0.1|
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred by a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300-mL four-neck flask provided with a Dimroth condenser, a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The Dimroth condenser was cooled
|
Type
|
CUSTOM
|
Details
|
using a −20° C.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 10° C.
|
Type
|
STIRRING
|
Details
|
After the dropping, the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The Dimroth condenser was replaced by a Liebig distillation apparatus
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
(25° C.)
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
ADDITION
|
Details
|
An amount of 100 mL of water was added to the flask
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=C(F)F)F)(F)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |